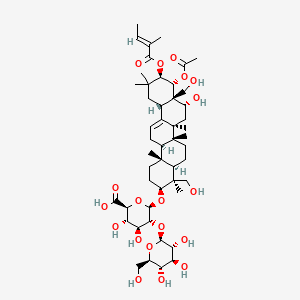

Escin Ie

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Escina Ie es una mezcla natural de saponinas triterpénicas derivadas de las semillas del castaño de Indias, Aesculus hippocastanum. Es conocida por sus potentes propiedades antiinflamatorias, antiedematosas y venotónicas. Escina Ie se utiliza principalmente en el tratamiento de la insuficiencia venosa crónica, el edema y la inflamación .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Escina Ie se extrae típicamente de las semillas de Aesculus hippocastanum. El proceso de extracción implica varios pasos, incluyendo la desgrasación de las semillas, la extracción de las saponinas con un disolvente adecuado (como etanol o metanol) y la purificación del extracto mediante diversas técnicas cromatográficas .

Métodos de Producción Industrial

En entornos industriales, la producción de Escina Ie implica procesos de extracción y purificación a gran escala. Las semillas se limpian primero y se muelen hasta obtener un polvo fino. El polvo se somete entonces a una extracción con disolvente, seguida de filtración y concentración. El extracto concentrado se purifica aún más utilizando técnicas como la cromatografía en columna para aislar Escina Ie .

Análisis De Reacciones Químicas

Tipos de Reacciones

Escina Ie experimenta diversas reacciones químicas, incluyendo:

Oxidación: Escina Ie puede oxidarse para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en Escina Ie.

Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula de Escina Ie.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.

Sustitución: Se utilizan varios reactivos, incluyendo halógenos y agentes alquilantes, para las reacciones de sustitución.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de Escina Ie puede conducir a la formación de derivados oxidados con propiedades farmacológicas alteradas .

Aplicaciones Científicas De Investigación

Escina Ie tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Química: Se utiliza como tensioactivo natural y agente emulsionante en diversas formulaciones químicas.

Biología: Se estudia por sus efectos sobre las membranas celulares y su potencial como pesticida natural.

Medicina: Se investiga ampliamente por sus propiedades antiinflamatorias, antiedematosas y venotónicas. Se utiliza en el tratamiento de la insuficiencia venosa crónica, el edema y la inflamación.

Mecanismo De Acción

Escina Ie ejerce sus efectos a través de varios mecanismos:

Antiinflamatorio: Inhibe la liberación de citoquinas proinflamatorias y reduce la permeabilidad de los vasos sanguíneos.

Antiedematoso: Promueve el drenaje venoso y reduce el edema tisular al mejorar la integridad de las paredes capilares.

Venotónico: Aumenta el tono de las venas y mejora el flujo sanguíneo.

Comparación Con Compuestos Similares

Compuestos Similares

α-Escina: Otro isómero de Escina con propiedades farmacológicas similares.

Singularidad de Escina Ie

Escina Ie es única debido a su composición isomérica específica y sus potentes efectos farmacológicos. Es particularmente eficaz en la reducción de la inflamación y el edema, lo que la convierte en un compuesto valioso en aplicaciones médicas e industriales .

Propiedades

Fórmula molecular |

C49H76O19 |

|---|---|

Peso molecular |

969.1 g/mol |

Nombre IUPAC |

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C49H76O19/c1-10-22(2)41(62)68-38-39(63-23(3)53)49(21-52)25(17-44(38,4)5)24-11-12-28-45(6)15-14-30(46(7,20-51)27(45)13-16-47(28,8)48(24,9)18-29(49)54)65-43-37(34(58)33(57)36(66-43)40(60)61)67-42-35(59)32(56)31(55)26(19-50)64-42/h10-11,25-39,42-43,50-52,54-59H,12-21H2,1-9H3,(H,60,61)/b22-10+/t25-,26+,27+,28+,29+,30-,31+,32-,33-,34-,35+,36-,37+,38-,39-,42-,43+,45-,46+,47+,48+,49-/m0/s1 |

Clave InChI |

DMOITSDMIOZNIQ-SDDXPSMISA-N |

SMILES isomérico |

C/C=C(\C)/C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)CO)OC(=O)C |

SMILES canónico |

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)CO)OC(=O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[[2,3,5,6-Tetradeuterio-4-[2-[(5-hydroxypyridin-2-yl)-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12408967.png)

![(13aS)-2,3,6,7-tetramethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizine;(2R)-2-hydroxybutanedioic acid](/img/structure/B12408974.png)

![4-[(3R,5S)-3,5-dimethylpiperidin-1-yl]sulfonyl-N-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B12409003.png)

![(2S)-N-[(2S,3S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-azido-1-oxobutan-2-yl]-2-[(2-aminooxyacetyl)-methylamino]-3-methylbutanamide](/img/structure/B12409042.png)